6-Methylnicotinoyl chloride

Overview

Description

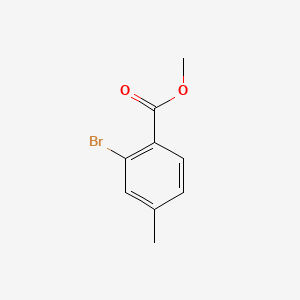

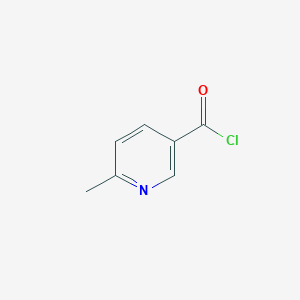

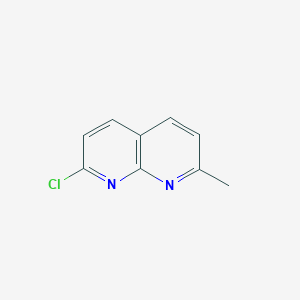

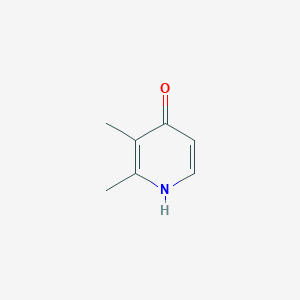

6-Methylnicotinoyl chloride, also known as 6-methylpyridine-3-carbonyl chloride, is a chemical compound with the molecular formula C7H6ClNO . It has a molecular weight of 155.58200 .

Synthesis Analysis

This compound can be synthesized by the action of oxalyl chloride on potassium 6-methylnicotinate . The acid chloride is not isolated but allowed to react directly with a secondary amine . Another method for synthesizing 6-methylnicotine involves taking 6-methyl nicotinate and gamma-butyrolactone as starting raw materials and sequentially carrying out ester condensation reaction, ring opening reaction, reduction reaction, halogenation reaction and amination ring closure reaction .

Molecular Structure Analysis

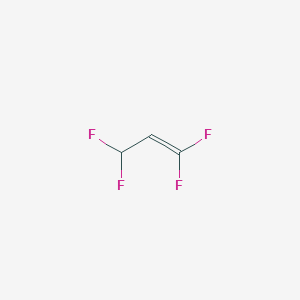

The molecular structure of this compound consists of 7 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom .

Scientific Research Applications

Quenching of Tryptophyl Fluorescence in Proteins

N‘‐methylnicotinamide chloride, a derivative of 6-Methylnicotinoyl chloride, has been studied for its ability to quench the intrinsic fluorescence of tryptophyl residues in proteins. This quenching mechanism follows the classical Stern‐Volmer relation and provides insights into the structure and dynamics of proteins. The evidence suggests a collisional mechanism for this quenching process, making it a valuable tool in biochemical research (Holmes & Robbins, 1974).

Cytotoxicity and DNA Topoisomerases Inhibitory Activity

Compounds related to this compound, such as N‘-methylnicotinamide, have been identified for their potential cytotoxic effects and inhibitory activities against DNA topoisomerases in cancer research. These properties are significant for developing novel therapeutic agents in oncology (Li et al., 2004).

Homologization of Aldehydes and Ketones

N-Methyl-C-(trichlorotitanio)formimidoyl Chloride, a compound related to this compound, demonstrates efficiency in the homologization of aldehydes and ketones to α-Hydroxycarboxamides. This reaction is a new modification of the Passerini reaction and has potential applications in organic synthesis (Schiess & Seebach, 1983).

Solvatochromism and Prototropism Studies

Methyl 6-aminonicotinate, closely related to this compound, has been the subject of studies investigating its solvatochromic and prototropic behavior. This research contributes to a deeper understanding of the interactions between molecules and their solvents, which is crucial in fields like photochemistry and molecular electronics (Nayak & Dogra, 2004).

Antimycobacterial Activity

Research into nicotinic acid hydrazides, which include 6-aryl-2-methylnicotinohydrazides, has revealed their potential as antimycobacterial agents against M. tuberculosis. This discovery is significant for developing new treatments for tuberculosis, especially in the context of drug-resistant strains (Eldehna et al., 2015).

Interaction with Aliphatic Alcohols

The interaction of 6-methyluracil-5-sulfochloride (MUSC) with aliphatic alcohols has been explored to produce new methyl ether sulfate esters. These compounds exhibit antioxidant properties and potential use as cytostatics, expanding the scope of research in pharmaceutical and chemical industries (Abdo-Allah et al., 2017).

Mechanism of Action

Target of Action

6-Methylnicotinoyl chloride is a nicotine analog . It has been identified as a compound of interest due to its chemical structure, sensorial properties, and commercial availability . It is primarily targeted for recreational use and pharmaceutical applications such as smoking cessation and central nervous system disorders conditions such as Parkinson’s, Tourette’s, ADHD .

Mode of Action

The mode of action of this compound is similar to that of (S)-nicotine . It has similar potency and binding affinity to that of (S)-nicotine in in vivo and ex vivo models . This suggests that this compound interacts with the same targets as nicotine and induces similar changes.

Pharmacokinetics

It is noted that the aerosol transfer efficiency of this compound is similar to that of nicotine , suggesting comparable bioavailability.

Result of Action

The cellular and molecular effects of this compound are similar to those of nicotine . In vitro toxicology testing demonstrated that this compound salt e-liquid formulations have similar cellular cytotoxicity and mutagenicity to the analogous (S)-nicotine salt e-liquid formulation .

Action Environment

Given its use in e-liquid formulations for electronic nicotine delivery systems (ends), factors such as storage conditions and device settings could potentially influence its action .

Biochemical Analysis

Biochemical Properties

6-Methylnicotinoyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of other chemical compounds. It interacts with various enzymes and proteins, facilitating the formation of amides and esters. The compound is known to react with nucleophiles, such as amines and alcohols, to form corresponding nicotinoyl derivatives. These interactions are crucial in the synthesis of pharmaceuticals and other biologically active molecules .

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of certain enzymes, leading to changes in metabolic flux and the production of metabolites. Additionally, this compound has been shown to impact cell proliferation and differentiation, making it a valuable tool in cell biology research .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can act as an enzyme inhibitor or activator, depending on the context of its use. It binds to specific sites on enzymes, altering their activity and leading to changes in biochemical pathways. This binding interaction can result in the inhibition of enzyme activity or the activation of alternative pathways, thereby influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to alterations in cellular processes, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound can influence metabolic flux, leading to changes in the levels of metabolites. It is known to participate in the synthesis of nicotinoyl derivatives, which are important intermediates in the production of pharmaceuticals and other biologically active compounds .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound interacts with transporters and binding proteins, which facilitate its movement across cellular membranes. These interactions are crucial for the localization and accumulation of this compound in specific cellular compartments, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles within the cell, where it can interact with enzymes and other biomolecules. This localization is essential for the compound’s activity and function, as it ensures that this compound is present in the right place at the right time to exert its effects .

Properties

IUPAC Name |

6-methylpyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c1-5-2-3-6(4-9-5)7(8)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AASOBSCZLSEAQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60619531 | |

| Record name | 6-Methylpyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51598-76-6 | |

| Record name | 6-Methylpyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B1358035.png)

![2-Oxetanone, 3-hexyl-4-[2-[(tetrahydro-2H-pyran-2-yl)oxy]tridecyl]-](/img/structure/B1358038.png)